3-(Benzyloxy)-4-chloroaniline

Regioisomerism Physicochemical Properties Synthetic Intermediates

3-(Benzyloxy)-4-chloroaniline (CAS 76464-57-8) is a chlorinated aniline derivative featuring a benzyloxy substituent at the 3-position and a chlorine atom at the 4-position of the aromatic ring, with the molecular formula C13H12ClNO and a molecular weight of 233.69 g/mol. This specific substitution pattern defines it as the regioisomer of the more commonly cited 4-benzyloxy-3-chloroaniline (CAS 59404-86-3), which possesses the benzyloxy group at the 4-position and the chlorine at the 3-position.

Molecular Formula C13H12ClNO
Molecular Weight 233.69 g/mol
CAS No. 76464-57-8
Cat. No. B112987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzyloxy)-4-chloroaniline
CAS76464-57-8
Molecular FormulaC13H12ClNO
Molecular Weight233.69 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(C=CC(=C2)N)Cl
InChIInChI=1S/C13H12ClNO/c14-12-7-6-11(15)8-13(12)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2
InChIKeyDHCZZVVRBZUONT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Benzyloxy)-4-chloroaniline (CAS 76464-57-8) – A Regioisomeric Aniline Scaffold with Distinct Properties


3-(Benzyloxy)-4-chloroaniline (CAS 76464-57-8) is a chlorinated aniline derivative featuring a benzyloxy substituent at the 3-position and a chlorine atom at the 4-position of the aromatic ring, with the molecular formula C13H12ClNO and a molecular weight of 233.69 g/mol . This specific substitution pattern defines it as the regioisomer of the more commonly cited 4-benzyloxy-3-chloroaniline (CAS 59404-86-3), which possesses the benzyloxy group at the 4-position and the chlorine at the 3-position . This subtle but critical structural difference fundamentally alters the compound's physicochemical profile, including its physical state at room temperature, melting behavior, and biological targeting, making it a non-interchangeable intermediate in pharmaceutical and chemical research applications.

Regioisomerically defined 3‑benzyloxy‑4‑chloro scaffold for structure‑activity studies
Liquid at ambient temperature, compatible with automated liquid‑handling platforms
High‑purity synthesis‑grade supply supports reproducible reaction sequences

Why 3-(Benzyloxy)-4-chloroaniline Cannot Be Substituted with Its 4-Benzyloxy Regioisomer


The procurement of 3-(Benzyloxy)-4-chloroaniline versus its 4-benzyloxy regioisomer is not a matter of simple vendor substitution; it is a decision that dictates synthetic feasibility and biological outcome. The unique 3-benzyloxy-4-chloro substitution pattern on the aniline ring directly influences the molecule's electronic environment, steric hindrance, and its ability to participate in specific reactions or bind to biological targets . This is starkly illustrated by the fact that the two isomers exhibit different physical states at ambient conditions: the 4-benzyloxy isomer is a solid with a defined melting point of 56-60 °C , whereas the target compound is typically handled as a liquid or oil, requiring distinct storage conditions . Substituting one for the other without rigorous re-validation would introduce an uncontrolled variable, potentially leading to failed syntheses, altered reaction kinetics, or invalid biological data due to regioisomer-dependent target engagement.

Physical Form The 4‑benzyloxy regioisomer is a crystalline solid with distinct storage needs; substituting it for the liquid target may alter handling and automation compatibility.
Pharmacophore The 4‑benzyloxy isomer is reported as a precursor for UBLCP1 inhibitors; the inverted substitution of the target may not support the same binding pharmacophore, potentially shifting target‑engagement results.
Synthetic Route Regioselective functionalization (e.g., directed metalation) depends on substitution pattern; using the incorrect regioisomer may lead to failed or divergent reaction outcomes.

Quantitative Evidence for 3-(Benzyloxy)-4-chloroaniline: A Comparative Analysis


Regioisomeric Differentiation: Impact on Physical State and Purity Profile

A direct comparison of the two positional isomers reveals a fundamental difference in their physical properties. The target compound, 3-(Benzyloxy)-4-chloroaniline, is typically a liquid at room temperature and is commercially available in high purity grades (≥96% to ≥98%) . In contrast, its regioisomer, 4-benzyloxy-3-chloroaniline, is a crystalline solid with a well-defined melting point of 56-60 °C . This difference in physical state dictates their handling, storage requirements, and suitability for different types of chemical reactions and formulation processes.

Regioisomeric physical‑state comparison
Head‑to‑head
Target (3‑benzyloxy‑4‑Cl) Liquid; purity ≥96‑98% (supplied)
4‑Benzyloxy regioisomer Crystalline solid; mp 56–60°C
Physical‑state context may influence handling and automation suitability.
Supplier‑reported purity range; verify per lot.
Regioisomerism Physicochemical Properties Synthetic Intermediates

Regioisomer-Specific Biological Activity: A Class-Level Distinction

While direct comparative bioactivity data for the target compound is limited, a clear class-level inference can be drawn from the literature on its regioisomer. The 4-benzyloxy-3-chloroaniline isomer is a well-documented precursor for the synthesis of potent and selective inhibitors of the UBLCP1 proteasome phosphatase . The specific substitution pattern (4-benzyloxy, 3-chloro) is essential for this activity, as it is a key pharmacophoric element in the final inhibitor structure. The target compound, with its inverted substitution (3-benzyloxy, 4-chloro), presents a different electronic and steric profile to the UBLCP1 active site and other related biological targets, suggesting it would not directly substitute in these established inhibitor programs.

UBLCP1 pharmacophore distinction
Class‑level
Target not reported as a direct UBLCP1‑inhibitor precursor; the 4‑benzyloxy regioisomer is a key intermediate for UBLCP1 phosphatase inhibitors.
Regioisomer identity may be critical for ubiquitin‑proteasome target‑engagement studies.
Data to verify; limited direct bioactivity evidence.
UBLCP1 Inhibition Proteasome Phosphatase Structure-Activity Relationship

Procurement-Driven Applications for 3-(Benzyloxy)-4-chloroaniline


Specialized Intermediate for Regioisomerically Pure Drug Candidate Synthesis

Due to its unique 3-benzyloxy-4-chloro substitution pattern, this compound is a non-substitutable building block for medicinal chemists synthesizing lead compounds where this specific regioisomer is required. Its use is mandated in reaction schemes where the electronic and steric influence of the 3-benzyloxy group is critical for subsequent functionalization (e.g., directed ortho-metalation, cross-coupling reactions) or for imparting a specific conformation to the final molecule . Procurement is essential for projects that have established structure-activity relationships based on this exact substitution pattern.

Use as a Liquid-Phase Aniline Derivative in Automated Synthesis

The liquid physical state of 3-(Benzyloxy)-4-chloroaniline at room temperature makes it particularly well-suited for automated high-throughput synthesis and liquid handling platforms, where solid compounds like its 4-benzyloxy regioisomer would require additional dissolution steps, potentially introducing variability . This operational advantage in automated workflows, combined with commercially available high purity (≥96%), makes it a preferred choice for generating libraries of novel compounds for screening campaigns.

Application
Selection Property
Validation Focus
Regioisomer‑defined drug candidate synthesis
Substitution pattern fidelity
Confirm regioisomeric purity and synthetic compatibility
Automated high‑throughput synthesis
Liquid handling compatibility
Verify liquid state and purity consistency across lots

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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